1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-
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Overview
Description
1-(4-Chlorobenzyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 1-(4-Chlorobenzyl)-1H-pyrrole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Pyrrole derivatives with oxidized side chains.
Reduction: Reduced chlorobenzyl group to benzyl group.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1-(4-Chlorobenzyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(4-Chlorobenzyl)-1H-imidazole: Contains an imidazole ring, which has two nitrogen atoms in the ring.
1-(4-Chlorobenzyl)-1H-pyrazole: Features a pyrazole ring with two adjacent nitrogen atoms.
Uniqueness: 1-(4-Chlorobenzyl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
23694-47-5 |
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Molecular Formula |
C11H10ClN |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrole |
InChI |
InChI=1S/C11H10ClN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2 |
InChI Key |
DOECAUUSROOOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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